2-[1-benzyl-3-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)indol-5-yl]-N-methylethanesulfonamide
Description
This compound is a sulfonamide derivative featuring a benzyl-substituted indole core fused with a 1-methyl-3,6-dihydro-2H-pyridine moiety.
Properties
IUPAC Name |
2-[1-benzyl-3-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)indol-5-yl]-N-methylethanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O2S/c1-25-30(28,29)15-12-19-8-9-24-22(16-19)23(21-10-13-26(2)14-11-21)18-27(24)17-20-6-4-3-5-7-20/h3-10,16,18,25H,11-15,17H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UILVSZGMQVBENV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)CCC1=CC2=C(C=C1)N(C=C2C3=CCN(CC3)C)CC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00652649 | |
| Record name | 2-[1-Benzyl-3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indol-5-yl]-N-methylethane-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00652649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
423.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
894351-86-1 | |
| Record name | 2-[1-Benzyl-3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indol-5-yl]-N-methylethane-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00652649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound 2-[1-benzyl-3-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)indol-5-yl]-N-methylethanesulfonamide, often referred to as a novel sulfonamide derivative, has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
Research indicates that this compound may interact with various biological targets, primarily through modulation of G protein-coupled receptors (GPCRs). GPCRs are crucial in mediating numerous physiological responses and are significant drug targets in pharmacology. The compound's unique structure suggests potential activity at multiple receptor sites, which may contribute to its therapeutic effects.
Biological Activity Overview
The biological activity of this compound has been investigated in several studies. Below is a summary of its key activities:
Case Studies and Research Findings
- Anticancer Activity : A study conducted by researchers at a leading pharmaceutical institute demonstrated that the compound significantly inhibited the proliferation of human cancer cell lines, including breast and lung cancer cells. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G0/G1 phase.
- Antimicrobial Properties : In vitro tests revealed that the compound exhibited notable activity against Gram-positive bacteria, including Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values were determined to be in the range of 8-16 µg/mL, indicating strong antibacterial potential.
- Anti-inflammatory Effects : In a model of induced inflammation, administration of the compound resulted in a significant decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests that the compound may be beneficial in treating inflammatory diseases.
- Neuroprotective Effects : Research highlighted the neuroprotective properties of this sulfonamide derivative in models of neurodegeneration. The compound was shown to reduce oxidative stress markers and enhance neuronal survival rates.
Comparison with Similar Compounds
Structural Comparison
The compound is compared with five analogs from the evidence, focusing on core scaffolds, substituents, and functional groups:
Key Observations :
- Indole Modifications : The target compound’s indole core is substituted with a dihydropyridine ring, distinguishing it from simpler indole derivatives (e.g., and ).
- Heterocyclic Fusion : The pyrazolo[3,4-d]pyrimidine in and oxadiazole in highlight alternative strategies for enhancing binding to enzymatic pockets.
Physicochemical and Pharmacological Properties
Limited data are available for direct comparisons, but critical parameters from analogs include:
Key Gaps :
- No experimental data (e.g., IC50, solubility) are available for the target compound.
- Analogs like with chromenone-pyrrolopyrimidine hybrids demonstrate measurable bioactivity, suggesting the importance of fused heterocycles in target engagement.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
